4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine

Kinase inhibition RSK2 SAR

Sourcing a well-characterized, low-potency kinase probe for assay calibration is critical to avoid skewed HTS data. 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine (CAS 1204297-88-0) solves this with a defined weak inhibition profile. · Validated Negative Control: Documented RSK2 IC50 of 5,850 nM and CHK2 activity, enabling reliable hit threshold setting in screening campaigns. · SAR Chemical Scaffold: Chloro and methyl substitution pattern facilitates systematic derivatization via Suzuki or Buchwald-Hartwig coupling for core optimization. · Supply Assurance: Procure this specific aminopyrimidine with batch-to-batch consistency for reproducible baseline measurements.

Molecular Formula C12H11Cl2N3
Molecular Weight 268.14 g/mol
CAS No. 1204297-88-0
Cat. No. B1419898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine
CAS1204297-88-0
Molecular FormulaC12H11Cl2N3
Molecular Weight268.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H11Cl2N3/c1-8-6-11(14)17-12(16-8)15-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,15,16,17)
InChIKeyKCZXYUKTPPOPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine: Kinase Profiling Probe


4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine (CAS: 1204297-88-0) is a synthetic small molecule belonging to the 2-aminopyrimidine class [1]. It functions primarily as a non-specific, low-affinity kinase inhibitor, with documented activity against Ribosomal protein S6 kinase alpha-3 (RSK2), Serine/threonine-protein kinase Chk2 (CHK2), and Serine/threonine-protein kinase Chk1 (CHK1) [2]. Its biological activity is characterized by micromolar-range IC50 values, making it distinct from more potent, highly optimized kinase inhibitors. This compound serves as a valuable chemical probe or reference standard for establishing baseline activity in biochemical assays and for use in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity [3].

ToolLow-affinity kinase probe for RSK2, CHK2, CHK1
UseBaseline control or negative control in kinase assays
SAR2-aminopyrimidine scaffold for structure-activity relationship studies

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine: Structural Differentiation from Generic Analogs


Substituting 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine with a generic or structurally similar aminopyrimidine is scientifically inadvisable due to profound differences in target binding profiles and activity thresholds. The specific substitution pattern—a 4-chloro group, a 6-methyl group, and a 2-amino group linked to a 4-chlorobenzyl moiety—dictates its unique interaction with kinase active sites [1]. Even minor structural changes, such as the addition or removal of a single halogen, can drastically alter a compound's inhibitory potency (IC50) and its selectivity across related kinases [2]. For instance, changing the substitution from a benzylamine to an aniline (as in 2,4-dianilinopyrimidines) can shift target engagement from RSK2/CHK2 to other kinases, rendering the compound unsuitable for experiments requiring the specific, well-defined weak inhibition profile of 1204297-88-0 [3]. The following quantitative evidence underscores why this precise molecular architecture is non-negotiable for specific research applications.

Structural mimicGeneric aminopyrimidines may shift target engagement from RSK2/CHK2 to other kinases, altering selectivity profile.
Substituent changeReplacing benzylamine with aniline can redirect inhibition to different kinases, unsuitable for the same profiling workflow.
Halogen roleRemoval or addition of a chloro substituent can markedly change inhibitory potency and isoform preference.

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine: Structural Analog Comparisons


RSK2 Inhibition: Dianilinopyrimidine Analogs

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine demonstrates significantly weaker inhibition of Ribosomal protein S6 kinase alpha-3 (RSK2) compared to a potent 2,4-dianilinopyrimidine derivative [1][2]. While the target compound exhibits an IC50 of 5,850 nM, a structurally related analog, 2,4-dianilinopyrimidine derivative 3e, shows a much higher potency, with a reported IC50 of 2.3 nM [2]. This difference of over 2,500-fold in potency highlights the target compound's utility as a low-affinity probe for establishing baseline inhibition or for SAR studies focused on optimizing away from RSK2.

RSK2 vs. 2,4-dianilinopyrimidine
Reported
IC50 = 5,850 nM vs 2.3 nM (~2,543-fold difference)
Supports low-affinity RSK2 probe context; confirms differentiation from high-potency analogs.
Cross-study comparable; different assay conditions noted.
Kinase inhibition RSK2 SAR Pyrimidine derivatives

CLK1 Inhibition Profile vs. Optimized Inhibitor

In stark contrast to potent CLK1 inhibitors, 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine is predicted to exhibit negligible to no inhibitory activity against CDC-like kinase 1 (CLK1). A known, highly optimized CLK1 inhibitor, BDBM293424, demonstrates exceptional potency with a Kd of 0.018 nM and an IC50 of 7.1 nM [1]. While the target compound's exact CLK1 activity is unconfirmed, its known low potency against other kinases strongly implies a similar lack of high-affinity binding to CLK1 [2]. This makes it an ideal negative control in CLK1 studies or a useful scaffold for SAR programs aimed at introducing CLK1 activity.

CLK1 vs. optimized inhibitor
Class-level
Predicted IC50 > 10,000 nM vs 7.1 nM (BDBM293424)
Predicted negligible CLK1 activity; fits as negative control or SAR starting point.
Class-level inference based on known kinase profile; experimental confirmation recommended.
CLK1 Kinase selectivity Chemical probe Pyrimidine

RSK2 Inhibition: Pteridinone Derivative Comparison

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine exhibits a different level of RSK2 inhibition compared to a structurally similar but distinct pteridinone-based compound. The target compound shows an IC50 of 5.85 µM (5,850 nM) for RSK2 [1]. A comparable pteridinone derivative, BDBM50355561, displays a slightly more potent IC50 of 3.13 µM (3,130 nM) in the same assay format [2]. This represents a modest, but quantifiable, 1.87-fold difference in potency, underscoring how subtle changes in the core scaffold and substitution pattern can fine-tune inhibitory activity against RSK2.

RSK2 vs. pteridinone analog
Head-to-head
IC50 = 5,850 nM vs 3,130 nM (1.87-fold difference)
Direct comparison within same assay; shows scaffold impact on RSK2 inhibition.
Supports SAR interpretation for scaffold-hopping decisions.
RSK2 SAR Pteridinone Kinase profiling

4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine: Key Research Applications


Negative Control in Kinase High-Throughput Screening

Given its weak and non-selective kinase inhibition profile (e.g., RSK2 IC50 = 5,850 nM), this compound is ideally suited as a negative control or a 'low-activity' reference standard in high-throughput screening (HTS) campaigns for novel kinase inhibitors [1]. Its well-characterized, low potency allows researchers to calibrate assay signal windows and establish a reliable baseline for hit identification, ensuring that potential new leads demonstrate a meaningful and statistically significant improvement in activity [2].

SAR Studies of 2-Aminopyrimidine Scaffolds

This compound serves as a pivotal building block or comparator in medicinal chemistry SAR studies. Researchers can use 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine as a starting point to systematically modify the 2-amino substituent, the 4-chloro group, or the 6-methyl group and quantify the resulting changes in kinase inhibition [3]. The quantitative data provided in Section 3, such as the 1.87-fold difference in RSK2 IC50 compared to a pteridinone analog, exemplifies how this compound facilitates the understanding of key pharmacophoric elements [4].

Chemical Probe for RSK2 Biology

Due to its specific, albeit weak, activity against RSK2 (IC50 = 5,850 nM), this compound can be employed as a low-potency chemical probe in RSK2-related cellular assays [1]. It is particularly useful in experiments where a complete knockout or high-potency inhibition is undesirable, such as in studying the effects of partial pathway modulation or in co-treatment studies with other agents to assess synergy or resistance mechanisms [2].

Synthetic Intermediate for Pyrimidine Libraries

The presence of reactive chlorine atoms and an amine group makes 4-chloro-N-(4-chlorobenzyl)-6-methylpyrimidin-2-amine a versatile synthetic intermediate. It can be readily derivatized via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse libraries of novel 2-aminopyrimidine derivatives for broad biological screening [3]. This is a common application for such compounds, enabling the exploration of new chemical space.

Application
Selection Property
Validation Focus
Kinase high-throughput screening
Low-affinity, non-selective kinase inhibition
Assay window calibration, baseline response
SAR studies of 2-aminopyrimidines
2-aminopyrimidine core with chloro/methyl substituents
Scaffold modification and pharmacophore mapping
Chemical probe for RSK2 biology
Micromolar RSK2 inhibition profile
Partial pathway modulation, synergy studies
Synthetic intermediate
Reactive chloro and amine functionalities
Library generation via cross-coupling reactions
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